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Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Chloro-4-
methoxyphenol (CAS No: 18113-03-6), a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition. This

information is crucial for substance identification, purity assessment, and structural elucidation

in research and development settings.

Spectroscopic Data Summary
The spectral data for 2-Chloro-4-methoxyphenol has been compiled and is presented in the

tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Chloro-4-
methoxyphenol are summarized below.

Table 1: ¹H NMR Spectral Data of 2-Chloro-4-methoxyphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.93 d 1H Ar-H

6.83 dd 1H Ar-H

6.72 d 1H Ar-H

5.65 s 1H OH

3.76 s 3H OCH₃

Solvent: CDCl₃, Instrument: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of 2-Chloro-4-methoxyphenol

Chemical Shift (δ) ppm Assignment

152.0 C-O (methoxy)

147.1 C-OH

119.5 C-Cl

116.8 Ar-CH

115.9 Ar-CH

114.2 Ar-CH

56.0 OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 2-Chloro-4-methoxyphenol are presented below.

Table 3: IR Spectral Data of 2-Chloro-4-methoxyphenol
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3450 Broad O-H stretch (phenolic)

3000-3100 Medium Aromatic C-H stretch

2830-2950 Medium Aliphatic C-H stretch (methoxy)

1500-1600 Strong Aromatic C=C stretch

1200-1260 Strong C-O stretch (aryl ether)

1030-1050 Strong C-O stretch (methoxy)

700-800 Strong C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The key mass spectral data for 2-Chloro-4-methoxyphenol are listed below.

Table 4: Mass Spectrometry Data of 2-Chloro-4-methoxyphenol

m/z Relative Intensity Assignment

158 High [M]⁺ (Molecular ion)

143 High [M-CH₃]⁺

115 Medium [M-CH₃-CO]⁺

107 High [M-Cl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols
The following sections describe the methodologies for acquiring the spectral data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

Sample Preparation: A sample of 2-Chloro-4-methoxyphenol (approximately 5-10 mg) is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to

simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Chloro-4-methoxyphenol.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.[2]

Procedure:

Sample Preparation: A small amount of the solid 2-Chloro-4-methoxyphenol is placed

directly onto the ATR crystal.

Data Acquisition: The ATR accessory is clamped down to ensure good contact between the

sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-

400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample

measurement and subtracted from the sample spectrum.
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Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-4-
methoxyphenol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

Procedure:

Sample Preparation: A dilute solution of 2-Chloro-4-methoxyphenol is prepared in a

suitable volatile solvent such as dichloromethane or methanol.[3]

Gas Chromatography: A small volume of the sample solution is injected into the GC. The

sample is vaporized and carried by an inert gas through a capillary column, which separates

the components of the mixture based on their boiling points and interactions with the

column's stationary phase.

Mass Spectrometry: As 2-Chloro-4-methoxyphenol elutes from the GC column, it enters

the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the

molecule to fragment. The resulting ions (the molecular ion and fragment ions) are separated

based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify

the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the

molecule.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectral analysis of 2-Chloro-4-
methoxyphenol, from sample preparation to final data interpretation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets%2FCMD%2FApplication-Notes%2FANCCSGPHNWTR_0311.pdf
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets%2FCMD%2FApplication-Notes%2FANCCSGPHNWTR_0311.pdf
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/product/b103099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

2-Chloro-4-methoxyphenol Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(GC-MS)

NMR Spectra Analysis:
Chemical Shifts, Multiplicity,

Integration

IR Spectrum Analysis:
Functional Group Identification

Mass Spectrum Analysis:
Molecular Weight, Fragmentation

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2-Chloro-4-methoxyphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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